![molecular formula C16H19N7O B3004621 1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide CAS No. 2034451-11-9](/img/structure/B3004621.png)

1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

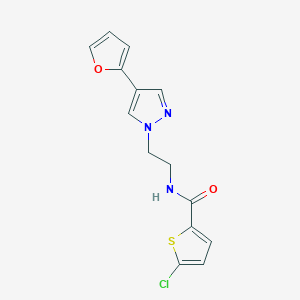

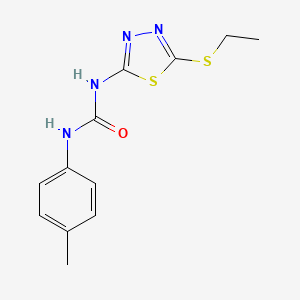

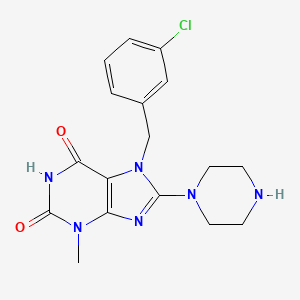

The compound "1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide" is a derivative of the pyrazole carboxamide family. Pyrazole carboxamides are an important class of compounds with a wide range of biological activities, including fungicidal and nematocidal properties, as well as potential applications in agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazole carboxamide derivatives typically involves the reaction of pyrazole carboxylic acids with various amines. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved using TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature . Although the specific synthesis of the compound is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.

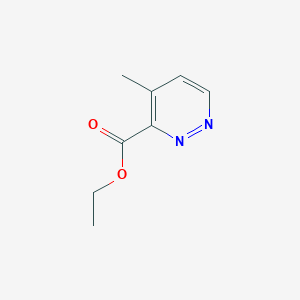

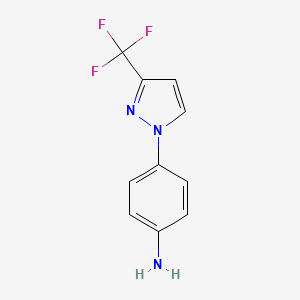

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives can be characterized using various spectroscopic techniques such as Fourier transform infrared spectroscopy, 1H NMR, 13C NMR, and mass spectrography . Additionally, the crystal structure can be determined through X-ray diffraction analysis, and density functional theory (DFT) calculations can be used to predict and compare the molecular structure .

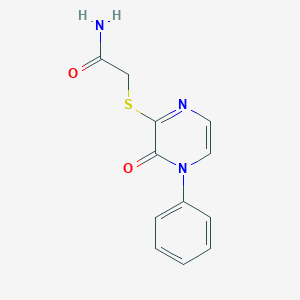

Chemical Reactions Analysis

Pyrazole carboxamide derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine can yield the corresponding 1H-pyrazole-3-carboxamide or different products such as 3H-imidazo[4,5-b]pyridine derivatives, depending on the reaction conditions .

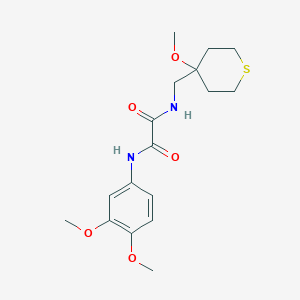

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives can be influenced by the substituents on the pyrazole ring. For instance, the introduction of a trifluoromethyl group can affect the fungicidal and nematocidal activities of these compounds . The molecular electrostatic potential and leading molecular orbitals, investigated using DFT calculations, can provide insights into the reactivity and interaction of these molecules with biological targets .

Mecanismo De Acción

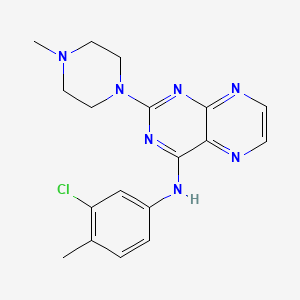

Target of Action

Similar pyrazole derivatives have been shown to have an affinity for binding to cholinesterase (ache and bche) active sites . These enzymes play a crucial role in neurological disorders like Parkinson’s disease and other age-linked disorders .

Mode of Action

It can be inferred from related studies that pyrazole derivatives might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders . This suggests that the compound may inhibit the activity of cholinesterase enzymes, thereby preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and muscle control.

Biochemical Pathways

Related studies on pyrazole derivatives suggest that they might influence the phosphatidylinositol-3-kinases (pi3k) pathway . PI3K are lipid kinases that catalyze the phosphorylation of PIP2 to generate PIP3, leading to the phosphorylation of Akt, a serine/threonine kinase . This pathway plays a crucial role in cell survival and growth.

Pharmacokinetics

The molecular weight of the compound is 1101570 , which might influence its absorption and distribution in the body

Result of Action

Related studies suggest that pyrazole derivatives might have antileishmanial and antimalarial activities . This suggests that the compound might interfere with the life cycle of these parasites, thereby inhibiting their growth and proliferation.

Direcciones Futuras

Propiedades

IUPAC Name |

1,3,5-trimethyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O/c1-11-14(12(2)22(3)21-11)16(24)20-7-9-23-8-6-19-15(23)13-10-17-4-5-18-13/h4-6,8,10H,7,9H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABKDVFDAVSLOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B3004539.png)

![5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004541.png)

![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)

![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)

![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)

![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)